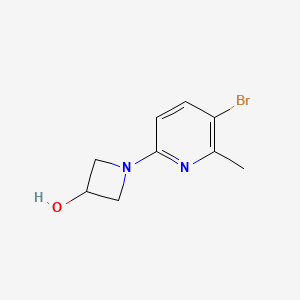
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that can be synthesized using specific methods.
Scientific Research Applications
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine has been extensively studied for its potential therapeutic applications. One of its significant applications is its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This inhibition leads to a decrease in the proliferation of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of normal cells.
Future Directions
There are several future directions for the research of 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine. One potential direction is the development of more potent derivatives of this compound that can have a higher efficacy in inhibiting cancer cell growth and reducing inflammation. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. Although there are some limitations to using this compound, its potential benefits make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine involves a multi-step process. The first step involves the reaction between 2,6-dibromopyridine and 4-hydroxymethyltetrahydrofuran in the presence of a base to yield 5-bromo-6-methyl-N-(tetrahydrofuran-4-ylmethyl)pyridin-2-amine. This intermediate compound is then reacted with oxalyl chloride and dimethylformamide to yield the final product, 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine.
properties
IUPAC Name |
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-11(13)2-3-12(15-9)14-8-10-4-6-16-7-5-10/h2-3,10H,4-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUDCBFFHOWBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)

![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)

![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)


![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)

